Traditional UV-active derivatization reagents yield nanomole detection limits and suffer from matrix interference. 9-(Chloromethyl)anthracene (9-CMA) solves this with stable, high-yield pre-column fluorescence labeling for HPLC, achieving picomole LOD for carboxylic acids, amines, and drugs like valproic acid. Its robust C-Cl bond eliminates the rapid hydrolysis and dimerization seen with the bromo analog, ensuring reproducible quantification across large sample batches. Also a key building block for >99% quantum yield OLED materials.
9-(Chloromethyl)anthracene (9-CMA) is a highly crystalline, bifunctional reagent featuring a strongly fluorescent anthracene core and an electrophilic chloromethyl group. In analytical procurement, it is primarily sourced as a pre-column fluorescence derivatization reagent for high-performance liquid chromatography (HPLC), specifically targeting carboxylic acids, amines, and other nucleophiles. Beyond analytical chemistry, 9-CMA serves as a critical building block in materials science for synthesizing high-quantum-yield fluorophores, polymeric ionic liquids, and organic-inorganic dyads. Its excitation maximum near 356–365 nm and emission at 410–412 nm provide an optimal optical window for trace detection, making it a superior choice over non-fluorescent alkylating agents or less stable halomethyl derivatives [1].
Substituting 9-CMA with its more reactive analog, 9-(bromomethyl)anthracene, introduces severe shelf-life and reproducibility risks. The C-Br bond in the bromo analog is highly susceptible to photolytic homolysis and rapid hydrolysis, frequently leading to the formation of anthrylmethyl radical dimers and degraded baseline purity during storage [1]. Conversely, the C-Cl bond in 9-CMA offers a precise balance of electrophilic reactivity for derivatization (typically at 75 °C with a phase-transfer catalyst) and excellent solution stability. Furthermore, substituting 9-CMA with standard UV-active derivatization reagents (like phenacyl bromides) drastically reduces analytical sensitivity, shifting limits of detection from the picomole range up to the nanomole range, which is unacceptable for trace biological or environmental monitoring[2].
For high-throughput HPLC laboratories, the stability of the derivatization reagent directly impacts assay reproducibility and cost. Studies demonstrate that 9-CMA dissolved in anhydrous acetonitrile and stored at 4 °C maintains consistent derivatization yields for carboxylic acids over a four-week period, with normalized peak areas varying by less than 3.0% [1]. In contrast, alternative halomethylarenes like 9-(bromomethyl)anthracene undergo rapid degradation via C-Br homolysis, forming radical dimers that contaminate the reagent pool [2].
| Evidence Dimension | Solution stability and peak area variance over 4 weeks at 4 °C |
| Target Compound Data | < 3.0% variance in normalized peak areas (9-CMA) |
| Comparator Or Baseline | 9-(Bromomethyl)anthracene (rapid degradation/dimerization) |
| Quantified Difference | Maintained >97% functional consistency over 4 weeks vs. rapid baseline degradation |
| Conditions | Anhydrous acetonitrile, 4 °C storage, HPLC fluorescence detection |
Allows analytical laboratories to prepare batch reagent solutions for extended use, reducing preparation time and minimizing batch-to-batch variability.
When quantifying trace carboxylic acids in complex matrices, 9-CMA provides superior sensitivity compared to traditional UV-absorbing derivatization agents. HPLC methods utilizing 9-CMA for pre-column derivatization achieve limits of detection (LOD) between 0.05 and 0.10 pmol for standard carboxylic acid derivatives [1]. This represents a massive sensitivity gain over standard HPLC-UV methods, which typically operate in the nanomole per milliliter (nmol/mL) range.
| Evidence Dimension | Limit of Detection (LOD) for carboxylic acids |
| Target Compound Data | 0.05 to 0.10 pmol (S/N = 3:1) |
| Comparator Or Baseline | Standard HPLC-UV derivatization methods (nmol/mL range) |
| Quantified Difference | Up to a 1000-fold improvement in detection limit (picomole vs. nanomole) |
| Conditions | HPLC with fluorescence detection (λex = 365 nm, λem = 410 nm) vs. UV-Vis detection |
Essential for the procurement of reagents in clinical and environmental testing where analytes are present at ultra-low or trace concentrations.
As a precursor for advanced luminescent materials, 9-CMA enables the synthesis of highly efficient fluorophores. When used to monosubstitute m-carborane clusters, the resulting m-carborane-anthracene dyads exhibit extraordinary fluorescence quantum yields (ΦF) near 100% in solution [1]. This is a significant enhancement over disubstituted m-carborane-anthracene triads, which only achieve ΦF values of 63–66%. The precise steric and electronic profile of the 9-methylanthracene moiety derived from 9-CMA is critical for preventing aggregation-caused quenching in these dyads.
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) in solution |
| Target Compound Data | ~100% (monosubstituted dyads derived from 9-CMA) |
| Comparator Or Baseline | Disubstituted m-carborane-anthracene triads (63–66%) |
| Quantified Difference | ~35% absolute increase in quantum yield |
| Conditions | Solution-phase photoluminescence measurement |
Drives material selection for researchers developing high-efficiency blue-light emitting materials and OLED precursors.
Because it achieves picomole-level limits of detection, 9-CMA is the optimal derivatization reagent for quantifying short-chain carboxylic acids and drugs like valproic acid in human plasma. Its use ensures high signal-to-noise ratios in HPLC-FL workflows without the matrix interference common in UV detection [1].
In materials science, 9-CMA is the preferred precursor for attaching anthracene fluorophores to inorganic clusters (e.g., m-carboranes) or polymer backbones (e.g., polybenzimidazole). The resulting dyads and modified polymers leverage the specific substitution pattern of 9-CMA to achieve near 100% fluorescence quantum yields, making them ideal for OLEDs and chemical sensors [2].
9-CMA is highly effective for the pre-column labeling of environmental and marine toxins, such as diarrhetic shellfish poisons (okadaic acid) and monofluoroacetate. Its stable reactivity profile allows for reproducible batch derivatization, ensuring reliable quantitative data across large-scale environmental screening campaigns [1].
Corrosive;Irritant